molecular formula C20H23ClN2O5 B1264689 (S)-carbinoxamine maleate CAS No. 1078131-59-5

(S)-carbinoxamine maleate

Cat. No. B1264689
M. Wt: 406.9 g/mol
InChI Key: GVNWHCVWDRNXAZ-ZSJYYTRTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-carbinoxamine maleate is the maleic acid salt of (S)-carbinoxamine. It has a role as a H1-receptor antagonist, an anti-allergic agent, a muscarinic antagonist and an antiparkinson drug. It contains a (S)-carbinoxamine.

Scientific Research Applications

1. Analytical Methods for Determination

Carbinoxamine maleate, an antihistamine drug, has been a subject of various analytical studies. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for determining carbinoxamine in beagle plasma, optimizing drug therapy, and facilitating clinical research (Li et al., 2018). Another study introduced a sensitive spectrofluorimetric method for determining carbinoxamine in pharmaceutical preparations and biological fluids, useful for in vitro investigations (Aly et al., 2018).

2. Pharmacokinetics and Drug Delivery

Carbinoxamine's pharmacokinetics were evaluated in beagles, revealing a large apparent volume of distribution and a relatively long absorption time, important for understanding its behavior in vivo (Li et al., 2018). Additionally, studies on carbinoxamine-resin complexes (CRCs) have been conducted to improve drug compliance, especially in pediatric patients for allergic rhinitis. These studies focused on the kinetics, thermodynamics, and pharmacokinetics of CRCs, providing insights into effective drug delivery mechanisms (Deng et al., 2020).

3. Novel Drug Applications and Development

Carbinoxamine has been identified in research for potential new applications. For instance, a study found that it exhibits potent antiviral activity against a broad spectrum of influenza viruses, indicating its potential repurposing for treating influenza infections (Xu et al., 2018). Another study identified carbinoxamine as a possible PPAR-γ agonist, suggesting its potential use in treating diabetes (Abbirami & Selvakumar, 2019).

4. Stability and Interaction Studies

The stability of carbinoxamine under various conditions has been a key focus in some studies. Research on the thermodynamics of interactions between antihistamines like carbinoxamine and cyclodextrin derivatives in aqueous solutions provides important information for pharmaceutical formulation and stability (Alvarez-Lopez & Pérez-Casas, 2013).

properties

CAS RN

1078131-59-5

Product Name

(S)-carbinoxamine maleate

Molecular Formula

C20H23ClN2O5

Molecular Weight

406.9 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;2-[(S)-(4-chlorophenyl)-pyridin-2-ylmethoxy]-N,N-dimethylethanamine

InChI

InChI=1S/C16H19ClN2O.C4H4O4/c1-19(2)11-12-20-16(15-5-3-4-10-18-15)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-10,16H,11-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t16-;/m0./s1

InChI Key

GVNWHCVWDRNXAZ-ZSJYYTRTSA-N

Isomeric SMILES

CN(C)CCO[C@@H](C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O

SMILES

CN(C)CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O

Canonical SMILES

CN(C)CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O

solubility

61 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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